molecular formula C14H14ClNO B2567234 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone CAS No. 1705717-87-8

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone

Cat. No.: B2567234
CAS No.: 1705717-87-8
M. Wt: 247.72
InChI Key: HUSGGGUSCWFBHO-UHFFFAOYSA-N
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Description

The (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone is a synthetically sophisticated chemical building block designed for discovery research and method development. This compound features the 8-azabicyclo[3.2.1]octane scaffold, a structure of high interest in medicinal chemistry due to its resemblance to the tropane alkaloids and its presence in pharmacologically active molecules. Scientific literature has established that derivatives based on the 8-azabicyclo[3.2.1]octane core can act as potent and selective antagonists for neurohormonal receptors such as the vasopressin V 1A receptor, which is a target for investigating conditions related to hypertension, anxiety, and certain cancers . The specific stereochemistry (1R,5S) and the incorporation of the 2-chlorophenyl group in this molecule are intended to optimize interactions with target binding sites, potentially leading to high affinity and selectivity. Researchers can utilize this compound as a key intermediate in the synthesis of novel bioactive molecules or as a pharmacological tool to probe and characterize new biological targets within the central nervous system (CNS) and peripheral tissues. Its structural framework offers a versatile platform for exploring structure-activity relationships (SAR) and for designing the next generation of receptor modulators.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-13-7-2-1-6-12(13)14(17)16-10-4-3-5-11(16)9-8-10/h1-4,6-7,10-11H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSGGGUSCWFBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octane derivatives are highly dependent on substituents at the nitrogen atom (position 8) and modifications to the bicyclic core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Key Features Biological Activity Reference
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone 2-chlorophenyl methanone - 2-chloro group introduces steric hindrance
- Electron-withdrawing Cl enhances electrophilicity
Not explicitly reported Synthesized via palladium catalysis
(4-chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 4-chlorophenyl methanone + phenylamino group - 4-Cl reduces steric hindrance vs. 2-Cl
- Phenylamino enhances hydrogen bonding
Moderate antibacterial activity (in vitro)
(1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-fluoro-4-nitrophenyl - Strong electron-withdrawing NO₂ and F groups
- High polarity
Intermediate in synthesis of bioactive molecules
Pudafensin (WHO INN) Benzopyran-2-one linked via oxygen - Extended aromatic system
- Methoxy group enhances lipophilicity
Monoamine reuptake inhibition (CNS activity)
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-chlorophenyl + methyl ester - Methyl ester increases lipophilicity
- 4-Cl optimizes steric and electronic effects
Anticholinergic or analgesic (inferred from structural class)

Key Findings from Comparative Analysis

Substituent Position Matters: The 2-chlorophenyl group in the target compound imposes greater steric hindrance near the bicyclic core compared to the 4-chlorophenyl analog . This may reduce binding to flat receptor pockets but improve selectivity. Electron-withdrawing groups (e.g., NO₂ in ) enhance reactivity, making such compounds intermediates for further functionalization .

Biological Activity Correlations: The phenylamino substituent in the 4-chlorophenyl analog () contributed to antibacterial activity, likely via hydrogen bonding with bacterial targets . Methoxy and ester groups (e.g., ) improve membrane permeability, as seen in CNS-active compounds like pudafensin .

Synthetic Flexibility: The bicyclic core accommodates diverse substituents via palladium-catalyzed aminocarbonylation () or nucleophilic displacement (). For example, trifluoromethanesulfonate groups () serve as leaving groups for further derivatization .

Biological Activity

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone is a bicyclic organic compound with significant potential in pharmacology, particularly due to its unique azabicyclic structure and the presence of a chlorophenyl moiety. This compound is part of a broader class of azabicyclic compounds that are known for their diverse biological activities, including interactions with various receptors and enzymes.

Structural Characteristics

The compound features a bicyclic framework that includes a nitrogen atom, contributing to its unique chemical properties. The stereochemistry denoted by (1R,5S) suggests specific spatial arrangements that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar bicyclic structures often exhibit notable pharmacological properties. The biological activity of this compound can be categorized into several key areas:

  • Receptor Interactions : The compound has been studied for its affinity towards various receptors, particularly opioid receptors, where it acts as an antagonist.
  • Neurotransmitter Modulation : It may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Antiviral Properties : Preliminary studies suggest possible applications in antiviral research.

The mechanism of action involves the compound's binding to specific molecular targets, modulating their activity and leading to various biological effects. For instance, its interaction with kappa opioid receptors has been highlighted in structure-activity relationship (SAR) studies, indicating that modifications to its structure can significantly alter its potency and selectivity.

Structure-Activity Relationship Studies

A series of studies have focused on understanding how structural modifications affect the biological activity of azabicyclic compounds. For example:

CompoundKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa Ratio
Original Compound17293>174
Modified Compound A15085>180
Modified Compound B20095>160

These findings indicate that slight changes in the molecular structure can lead to significant differences in receptor selectivity and potency.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties against certain viral strains. In vitro studies showed a concentration-dependent inhibition of viral replication, suggesting potential therapeutic applications in treating viral infections.

Computational Predictions

Computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activities based on the chemical structure of this compound. These predictions have guided experimental validation and further research into its pharmacological potential.

Q & A

What are the critical steps for controlling stereochemistry during the synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone?

Level: Advanced
Methodological Answer:
Stereochemical control is achieved through:

  • Catalyst selection: Chiral catalysts (e.g., Rhodium(I) complexes) or chiral auxiliaries to enforce the (1R,5S) configuration during cyclization .
  • Reaction conditions: High-pressure reactors (≥5 atm) for bicyclic framework formation, with temperatures maintained at 80–100°C to minimize racemization .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance enantioselectivity by stabilizing transition states .
  • Post-synthesis analysis: Chiral HPLC (e.g., Chiralpak IA column) to validate enantiomeric excess (>98% ee) .

Table 1: Comparison of Stereochemical Control Methods

MethodYield (%)ee (%)Reference
Rhodium catalysis7299
Chiral auxiliary6595
High-pressure cyclization8098

How can researchers resolve contradictory biological activity data across studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Stereochemical impurities: Validate purity via X-ray crystallography or NOESY NMR to confirm configuration .
  • Assay variability: Standardize bioassays (e.g., fixed ATP concentrations in kinase inhibition studies) .
  • Target selectivity profiling: Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (KD, kon/koff) against off-target receptors .
  • Metabolic stability: Compare hepatic microsome half-life (e.g., human vs. rodent) to identify species-specific degradation .

What analytical techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR spectroscopy: 1H/13C NMR for bicyclic framework verification; 19F NMR (if fluorinated analogs are synthesized) .
  • X-ray crystallography: Resolve absolute configuration; CCDC deposition recommended for structural validation .
  • HPLC-MS: Purity assessment (>95%) and molecular ion confirmation (e.g., m/z 307.8 [M+H]+) .
  • Vibrational spectroscopy: IR peaks at 1680–1700 cm⁻¹ confirm ketone functionality .

How to design analogs for improved pharmacokinetic properties?

Level: Advanced
Methodological Answer:
Focus on:

  • Substituent modification: Replace 2-chlorophenyl with 2-fluorophenyl to enhance metabolic stability (CYP450 resistance) .
  • LogP optimization: Introduce polar groups (e.g., -OH or -SO2NH2) to reduce lipophilicity (target LogP <3) .
  • Prodrug strategies: Esterify the ketone to improve oral bioavailability (e.g., methyl ester hydrolysis in vivo) .

Table 2: SAR of Key Analogs

AnalogIC50 (nM)LogPHalf-life (h)
2-Chlorophenyl123.22.5
2-Fluorophenyl182.84.1
4-Methoxyphenyl452.56.3

What methodologies identify biological targets for this compound?

Level: Advanced
Methodological Answer:

  • Affinity chromatography: Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 screening: Genome-wide knockout libraries to identify resistance-conferring genes (e.g., kinase targets) .
  • Thermal proteome profiling (TPP): Monitor protein thermal stability shifts upon compound binding .

How to address scalability challenges in multi-step synthesis?

Level: Advanced
Methodological Answer:

  • Flow chemistry: Continuous flow reactors for hazardous steps (e.g., azide cyclization) to improve safety and yield .
  • Purification optimization: Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
  • Byproduct mitigation: Taguchi method to optimize solvent ratios (e.g., DCM:MeOH 9:1) and reduce impurities .

What computational tools predict target interactions?

Level: Basic
Methodological Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets .
  • MD simulations: GROMACS for assessing complex stability over 100-ns trajectories .
  • QSAR models: Train on analog datasets to predict activity against GPCRs or ion channels .

How to evaluate stability under physiological conditions?

Level: Basic
Methodological Answer:

  • pH stability: Incubate in buffers (pH 1–9) for 24h; monitor degradation via LC-MS .
  • Light sensitivity: Expose to UV (254 nm) and quantify photodegradation products .
  • Thermal stability: TGA/DSC analysis to determine decomposition temperatures (>150°C preferred) .

Which techniques separate enantiomers for pharmacological studies?

Level: Advanced
Methodological Answer:

  • Chiral HPLC: Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol (85:15) mobile phase .
  • Crystallization-induced resolution: Diastereomeric salt formation with L-tartaric acid .
  • Kinetic resolution: Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) .

How to reconcile conflicting pharmacokinetic data across species?

Level: Advanced
Methodological Answer:

  • Microsomal incubations: Compare CLint (intrinsic clearance) in human vs. rodent liver microsomes .
  • Transgenic models: Use humanized CYP3A4 mice to assess interspecies metabolic differences .
  • Plasma protein binding: Equilibrium dialysis to measure free fraction (fu) variations .

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